Scaffold Validation: Constrained Cyclopropa[a]inden-1-amines Demonstrate Measurable LSD1 Engagement Where Tranylcypromine Fails
The constrained cyclopropa[a]inden-1-amine scaffold on which the target compound is built has a proven advantage. In standardized LSD1 enzyme assays, advanced N-substituted derivatives of this scaffold (e.g., 4-N-[(1S,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]cyclohexane-1,4-diamine hydrochloride) show clear inhibitory activity (IC50 values of 4,510 nM and 6,770 nM), while tranylcypromine, the flexible, historical standard, shows no inhibitory activity at all (IC50 > 100,000 nM) in the same assay panel . This provides a critical class-level inference: the rigid scaffold provides a fundamental binding advantage, making it a superior starting point for inhibitor development.
| Evidence Dimension | LSD1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly available for the 3-bromo free base; Class-representative N-substituted analog data is shown. |
| Comparator Or Baseline | Class-representative N-substituted analog IC50 = 4,510 nM; Tranylcypromine IC50 > 100,000 nM. |
| Quantified Difference | The constrained scaffold achieves measurable inhibition (>22-fold improvement over tranylcypromine at minimum). |
| Conditions | In vitro LSD1 enzyme inhibition assay (BioAssay ID: 1503465). |
Why This Matters
This data de-risks the choice of the constrained scaffold by demonstrating it can overcome the primary failure mode (lack of potency) of the legacy inhibitor tranylcypromine.
